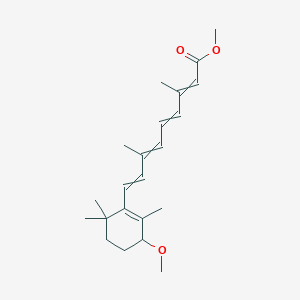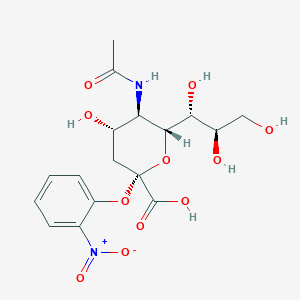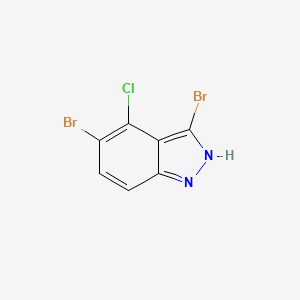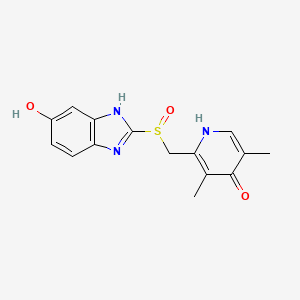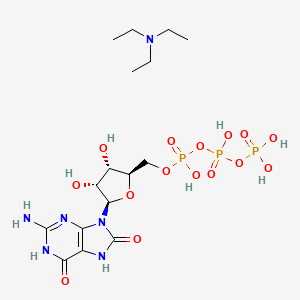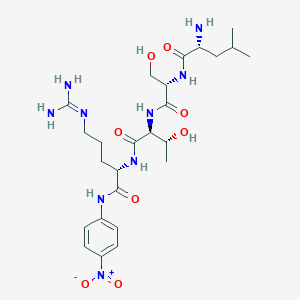
(R)-2-amino-N-((S)-1-((2S,3R)-1-((S)-5-guanidino-1-(4-nitrophenylamino)-1-oxopentan-2-ylamino)-3-hydroxy-1-oxobutan-2-ylamino)-3-hydroxy-1-oxopropan-2-yl)-4-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Leu-Ser-Thr-Arg p-nitroanilide is a synthetic peptide substrate commonly used in biochemical research. It is composed of the amino acids leucine, serine, threonine, and arginine, with a p-nitroanilide group attached to the arginine residue. This compound is often utilized in enzymatic assays to study protease activity, particularly serine proteases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Leu-Ser-Thr-Arg p-nitroanilide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection and coupling: The N-terminal protecting group is removed, and the next protected amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing TFA.
Industrial Production Methods
Industrial production of D-Leu-Ser-Thr-Arg p-nitroanilide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to increase yield and purity. Quality control measures, such as HPLC and mass spectrometry, are used to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
D-Leu-Ser-Thr-Arg p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The p-nitroanilide group serves as a chromogenic reporter, releasing p-nitroaniline upon cleavage, which can be quantitatively measured.
Common Reagents and Conditions
Proteases: Enzymes like trypsin, chymotrypsin, and thrombin are commonly used to catalyze the hydrolysis of D-Leu-Ser-Thr-Arg p-nitroanilide.
Buffers: Reactions are typically carried out in buffered solutions (e.g., Tris-HCl, pH 7.5) to maintain optimal enzyme activity.
Temperature: Reactions are often performed at physiological temperatures (37°C) to mimic biological conditions.
Major Products
The primary product of the hydrolysis reaction is p-nitroaniline, which can be detected spectrophotometrically due to its yellow color.
Wissenschaftliche Forschungsanwendungen
D-Leu-Ser-Thr-Arg p-nitroanilide is widely used in various fields of scientific research:
Biochemistry: It is employed in enzymatic assays to study the kinetics and specificity of proteases.
Molecular Biology: The compound is used to investigate protein-protein interactions and post-translational modifications involving proteolytic cleavage.
Medicine: It aids in the development of diagnostic assays for diseases involving protease dysregulation, such as cancer and inflammatory disorders.
Industry: The compound is utilized in quality control processes for enzyme production and in the development of protease inhibitors.
Wirkmechanismus
The mechanism of action of D-Leu-Ser-Thr-Arg p-nitroanilide involves its recognition and binding by specific proteases. The enzyme cleaves the peptide bond adjacent to the arginine residue, releasing p-nitroaniline. This cleavage event can be monitored in real-time, providing insights into enzyme activity and inhibition.
Vergleich Mit ähnlichen Verbindungen
D-Leu-Ser-Thr-Arg p-nitroanilide is unique due to its specific amino acid sequence and the presence of the p-nitroanilide group. Similar compounds include:
Boc-Leu-Ser-Thr-Arg p-nitroanilide: A variant with a Boc (tert-butyloxycarbonyl) protecting group.
Ac-Leu-Ser-Thr-Arg p-nitroanilide: A variant with an acetyl protecting group.
Z-Leu-Ser-Thr-Arg p-nitroanilide: A variant with a benzyloxycarbonyl (Z) protecting group.
These compounds differ in their protecting groups, which can influence their solubility, stability, and reactivity in enzymatic assays.
Eigenschaften
Molekularformel |
C25H41N9O8 |
|---|---|
Molekulargewicht |
595.6 g/mol |
IUPAC-Name |
(2R)-2-amino-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H41N9O8/c1-13(2)11-17(26)21(37)32-19(12-35)23(39)33-20(14(3)36)24(40)31-18(5-4-10-29-25(27)28)22(38)30-15-6-8-16(9-7-15)34(41)42/h6-9,13-14,17-20,35-36H,4-5,10-12,26H2,1-3H3,(H,30,38)(H,31,40)(H,32,37)(H,33,39)(H4,27,28,29)/t14-,17-,18+,19+,20+/m1/s1 |
InChI-Schlüssel |
QTQDIOGTLZJSHD-NSYSGPAISA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CO)NC(=O)[C@@H](CC(C)C)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



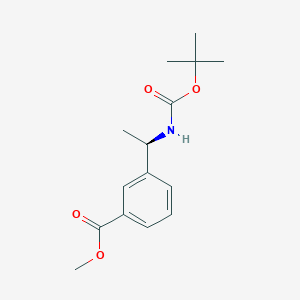
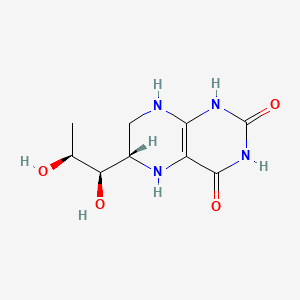
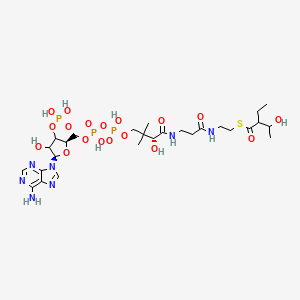
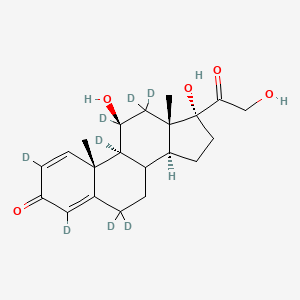
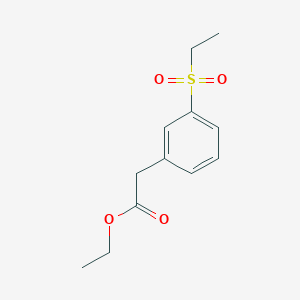
![[(E,5R,6R)-6-acetyloxy-6-[(2S,5S,11S,14S,17S,20S,23R,26S,29S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-5-methylhex-2-enyl] acetate](/img/structure/B13840120.png)
